(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is an organic compound with the molecular formula C14H12BrFO It is a member of the arylmethanol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-fluoro-2-methylbenzylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-bromophenyl)(5-fluoro-2-methylphenyl)ketone.
Reduction: Formation of (3-bromophenyl)(5-fluoro-2-methylphenyl)methane.
Substitution: Formation of (3-methoxyphenyl)(5-fluoro-2-methylphenyl)methanol or (3-cyanophenyl)(5-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol
- (3-Chlorophenyl)(5-fluoro-2-methylphenyl)methanol
- (3-Bromophenyl)(5-chloro-2-methylphenyl)methanol
Uniqueness
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
(3-bromophenyl)-(5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLSDRVXINAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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